molecular formula C8H10FNO B1265664 2-Amino-1-(4-fluorophenyl)ethanol CAS No. 456-05-3

2-Amino-1-(4-fluorophenyl)ethanol

Cat. No. B1265664
CAS RN: 456-05-3
M. Wt: 155.17 g/mol
InChI Key: LPKXWVNNGWDLMT-UHFFFAOYSA-N
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Patent
US08598202B2

Procedure details

To a solution consisting of 2-amino-1-(4-fluoro-phenyl)-ethanone (150 mg, 0.9 mmol) and MeOH (5 mL) was added NaBH4 (97 mg, 2.6 mmol). The mixture was stirred at rt for 45 min and then concentrated to dryness. The residue was diluted with EtOAc and washed with a satd. NH4Cl solution before drying (Na2SO4), and concentrating to give 2-amino-1-(4-fluoro-phenyl)-ethanol (139 mg, 100%) which was used without further purification.
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
97 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][CH:6]=1)=[O:4].[BH4-].[Na+]>CO>[NH2:1][CH2:2][CH:3]([C:5]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][CH:6]=1)[OH:4] |f:1.2|

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
NCC(=O)C1=CC=C(C=C1)F
Step Two
Name
Quantity
97 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
ADDITION
Type
ADDITION
Details
The residue was diluted with EtOAc
WASH
Type
WASH
Details
washed with a satd
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
NH4Cl solution before drying (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrating

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
NCC(O)C1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 139 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.